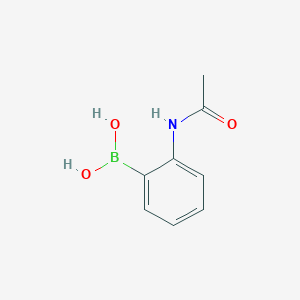

2-Acetamidophenylboronic acid

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Acetamidophenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 2-aminophenylboronic acid with acetic anhydride. The reaction typically occurs under mild conditions, with the presence of a base such as triethylamine to facilitate the acetylation process .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale acetylation reactions using automated reactors. The process ensures high yield and purity of the final product, which is essential for its application in various industries .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Acetamidophenylboronic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.

Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents like sodium borohydride are often used.

Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki–Miyaura coupling reactions.

Major Products:

Oxidation: Boronic acids or boronates.

Reduction: Boronate esters.

Substitution: Biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Reactions

1. Suzuki-Miyaura Cross-Coupling Reaction

- Overview : 2-Acetamidophenylboronic acid is primarily utilized in the Suzuki-Miyaura cross-coupling reaction, a vital method for forming carbon-carbon bonds. This reaction is essential in the synthesis of biaryl compounds, which are significant in pharmaceuticals and materials science.

- Mechanism : The compound acts as a reactant that undergoes oxidative addition and transmetalation processes, facilitating the formation of new carbon-carbon bonds with various aryl halides.

2. Synthesis of Complex Organic Molecules

- Applications : It is employed in synthesizing highly substituted acenes, anticancer pyrimidines, and polycyclic azaindoles. These compounds are crucial for developing new drugs targeting various diseases, including cancer .

3. Boronate Ester Formation

- Reactivity : The ability of this compound to form reversible covalent bonds with diols enables its use in creating boronate esters, which are important for biochemical applications such as sensor development and drug delivery systems .

Biological Applications

1. Enzyme Inhibition

- Targeting Kinases : The compound has shown potential as an inhibitor for various kinases, including JAK2 and ROS1 receptor tyrosine kinase. These targets are relevant in cancer therapy due to their roles in cell signaling pathways .

- Mechanism of Action : Its interaction with these enzymes often involves binding to specific sites, disrupting their activity, which can lead to reduced tumor growth or enhanced sensitivity to other treatments .

2. Glycoprotein Interaction

- Binding Affinity : this compound exhibits a strong affinity for cis-diol-containing compounds such as carbohydrates. This property is exploited in biosensing applications, particularly for glucose monitoring devices .

- Case Studies : Research has demonstrated its effectiveness in binding glucose and other saccharides, indicating its potential use in diabetes management technologies .

Industrial Applications

1. Production of Organic Intermediates

- Chemical Industry Use : The compound is involved in producing various organic materials and intermediates used across multiple industries, including pharmaceuticals and agrochemicals .

- Large-scale Synthesis : Industrial production methods often involve automated acetylation reactions to ensure high yield and purity of the final product.

Wirkmechanismus

The mechanism of action of 2-acetamidophenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes and receptors. The compound’s ability to participate in Suzuki–Miyaura coupling reactions also allows it to form complex organic molecules, which can be used in various applications .

Vergleich Mit ähnlichen Verbindungen

- 2-Aminophenylboronic acid

- 3-Aminophenylboronic acid

- 4-Aminophenylboronic acid

- 2-Methoxycarbonylphenylboronic acid

- 3-Acetamidophenylboronic acid

Uniqueness: 2-Acetamidophenylboronic acid is unique due to its acetylamino group, which enhances its reactivity and specificity in chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules and in the development of enzyme inhibitors .

Biologische Aktivität

2-Acetamidophenylboronic acid (2-APBA) is a member of the boronic acid family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of the biological activity of 2-APBA, including its mechanisms of action, applications in drug design, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is pivotal in its biological applications, particularly in targeting glycoproteins and carbohydrates.

1. Carbohydrate Binding

Boronic acids, including 2-APBA, are recognized for their ability to bind selectively to cis-diol-containing compounds, such as carbohydrates. This interaction is facilitated by the formation of boronate esters, which can be exploited in various biosensing applications. The binding affinity of 2-APBA to different saccharides has been studied extensively.

- Binding Affinity : Research indicates that 2-APBA exhibits a significant affinity for glucose and other sugars, making it useful in glucose sensing applications. The pKa value of 2-APBA allows it to function effectively within physiological pH ranges, enhancing its utility in biological systems .

2. Antiviral Activity

While some studies have explored the potential antiviral properties of phenylboronic acids, including 2-APBA, results have shown limited efficacy against enveloped viruses such as HIV. The low toxicity profile of these compounds suggests they may require structural modifications or higher concentrations for enhanced antiviral activity .

Study on Binding Properties

A study conducted on various boronic acids, including 2-APBA, demonstrated that these compounds could serve as effective sensors for glycosylated proteins due to their ability to form stable complexes with carbohydrates. The association constants were measured under different pH conditions to evaluate the binding efficiency .

| Compound | Association Constant (M^-1) | pKa Value |

|---|---|---|

| This compound | High | ~8.5 |

| 2-Formylphenylboronic Acid | Moderate | ~7.5 |

| DAPBA | Low | ~9.0 |

Antiviral Activity Assessment

In a comprehensive assessment of phenylboronic acids as antiviral agents, it was found that while these compounds could bind to carbohydrate structures on viral surfaces, they did not exhibit pronounced antiviral activity against HIV type-1 without further optimization .

Applications in Drug Design

The unique properties of 2-APBA make it a candidate for various applications in drug design:

- Targeting Glycoproteins : Its ability to selectively bind glycoproteins can be utilized in drug delivery systems where targeting specific cells is crucial.

- Sensor Development : The compound's sensitivity to changes in glucose levels positions it as a potential component in glucose monitoring devices for diabetic patients.

Eigenschaften

IUPAC Name |

(2-acetamidophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BNO3/c1-6(11)10-8-5-3-2-4-7(8)9(12)13/h2-5,12-13H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMOPBIVXPOETPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1NC(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372244 | |

| Record name | 2-Acetamidophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169760-16-1 | |

| Record name | 2-Acetamidophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 169760-16-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-acetamidophenylboronic acid form and what makes its structure unique?

A1: this compound forms unexpectedly during the crystallization of the 5-nitrosalicylate ester of 2-aminophenylboronic acid []. This formation involves an intramolecular reaction where an amide bond is created, resulting in a boron-centered spirocyclic system. The boron atom adopts a tetrahedral configuration due to a dative bond with the amide carbonyl oxygen. This tetrahedral geometry, perpendicular to the aromatic ring, leads to a distinctive packing arrangement in the crystal structure. Furthermore, a bifurcated hydrogen bond forms between the amide hydrogen and carbonyl groups of adjacent molecules, further influencing the crystal packing [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.